molecular formula C16H14ClN3O2 B590370 3-Amino-2-[(4-chlorophenyl)methyl]-8-methoxyquinazolin-4-one CAS No. 130831-37-7

3-Amino-2-[(4-chlorophenyl)methyl]-8-methoxyquinazolin-4-one

Cat. No.: B590370
CAS No.: 130831-37-7
M. Wt: 315.757
InChI Key: NHDCHDCWRCPEAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4(3H)-Quinazolinone,3-amino-2-p-chlorobenzyl-8-methoxy- is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. This particular compound has garnered interest due to its potential therapeutic properties and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone,3-amino-2-p-chlorobenzyl-8-methoxy- typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives. One common approach is the reaction of anthranilic acid derivatives with appropriate acid chlorides to form substituted anthranilates, which then undergo cyclization with acetic anhydride under reflux conditions to yield benzoxazin-4-ones. These intermediates are then treated with ammonia solution to afford the desired quinazolinone derivatives .

Industrial Production Methods

Industrial production of quinazolinone derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone,3-amino-2-p-chlorobenzyl-8-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis .

Scientific Research Applications

4(3H)-Quinazolinone,3-amino-2-p-chlorobenzyl-8-methoxy- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone,3-amino-2-p-chlorobenzyl-8-methoxy- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The compound’s structure allows it to bind to active sites, altering the function of the target molecules and disrupting biological processes .

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4(3H)-one: A core structure in many biologically active compounds.

    2-Substituted-4(3H)-quinazolinones: Known for their antimicrobial and anticancer properties.

    3-Substituted-4(3H)-quinazolinones: Exhibits anti-inflammatory and analgesic activities

Uniqueness

4(3H)-Quinazolinone,3-amino-2-p-chlorobenzyl-8-methoxy- is unique due to its specific substitutions, which enhance its biological activity and specificity. The presence of the p-chlorobenzyl and methoxy groups contributes to its distinct pharmacological profile and potential therapeutic applications .

Properties

CAS No.

130831-37-7

Molecular Formula

C16H14ClN3O2

Molecular Weight

315.757

IUPAC Name

3-amino-2-[(4-chlorophenyl)methyl]-8-methoxyquinazolin-4-one

InChI

InChI=1S/C16H14ClN3O2/c1-22-13-4-2-3-12-15(13)19-14(20(18)16(12)21)9-10-5-7-11(17)8-6-10/h2-8H,9,18H2,1H3

InChI Key

NHDCHDCWRCPEAW-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1N=C(N(C2=O)N)CC3=CC=C(C=C3)Cl

Synonyms

4(3H)-Quinazolinone, 3-amino-2-p-chlorobenzyl-8-methoxy- (6CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.